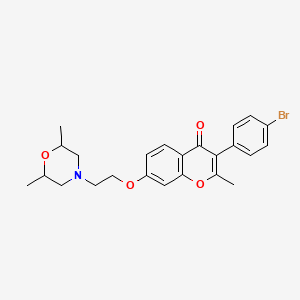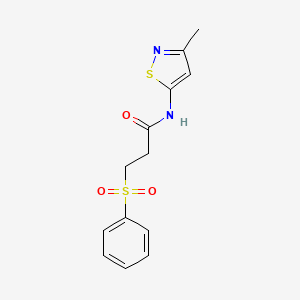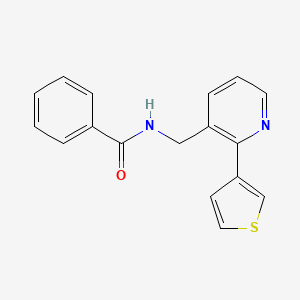
1-Bromo-3-chloro-5-methanesulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-3-chloro-5-methanesulfonylbenzene is a chemical compound with the molecular formula C7H6BrClO2S and a molecular weight of 269.54 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of bromochlorobenzenes has been achieved via Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-chloro-5-methanesulfonylbenzene consists of a benzene ring with bromine, chlorine, and methanesulfonyl functional groups attached to it .Scientific Research Applications
Molecular Synthesis and Reactions
1-Bromo-3-chloro-5-methanesulfonylbenzene is utilized in synthetic chemistry for the production of complex molecular structures. For instance, it's involved in regioselective ring-opening reactions of 2,3-epoxy alcohol methanesulfonates, yielding 3-chloro- and 3-bromo-1,2-diol 1-methanesulfonates with high efficiency (Lian‐xun Gao et al., 1991). Additionally, its derivatives have been synthesized for periphery-functionalized dendritic polyethers, showcasing its versatility in creating functional materials (E. Díez-Barra et al., 2004).
Structural and Spectroscopic Studies
Studies on the molecular structures of chloro- and bromo-tris(trimethylsilyl)methane in the gas phase revealed insights into the bond lengths and angles, demonstrating the compound's role in understanding molecular geometry and electron distribution (P. T. Brain et al., 1995). This research is crucial for the development of new materials and understanding chemical reactivity.
Halogenation and Catalysis
1-Bromo-3-chloro-5-methanesulfonylbenzene is also used in halogenation studies. For example, it has been applied in the ring halogenations of polyalkylbenzenes, offering insights into selective halogenation techniques that are fundamental in organic synthesis (P. Bovonsombat & E. Mcnelis, 1993). Such studies help in designing more efficient synthetic pathways for complex organic molecules.
properties
IUPAC Name |
1-bromo-3-chloro-5-methylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQJEFABVOZLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5-methanesulfonylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate](/img/structure/B2593524.png)
![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)

![N-methyl-2-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2593529.png)

![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)


![1-Methylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2593539.png)

![1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2593542.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2593543.png)

![N4-(3-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2593547.png)